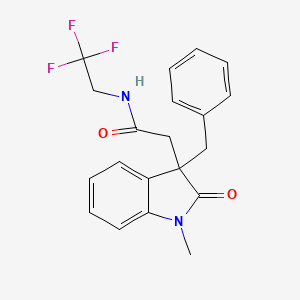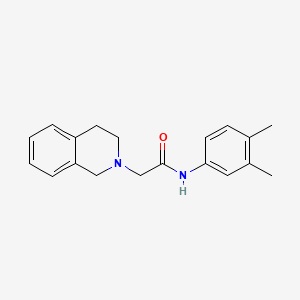
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound belonging to the class of acetamides. Its complex structure is characterized by an isoquinolinyl group linked to an acetamide moiety, making it of interest in various fields such as medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinyl intermediate through cyclization reactions, followed by the introduction of the dimethylphenyl acetamide group via nucleophilic substitution reactions. Reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production involves scaling up the laboratory methods with considerations for cost, yield, and safety. The reactions are conducted in large reactors under controlled temperature and pressure conditions to ensure consistent quality. Techniques such as recrystallization and chromatography are employed for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinolinyl derivatives using oxidizing agents like potassium permanganate.
Reduction: : It undergoes reduction to form dihydroquinolinyl derivatives using reducing agents such as sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions occur, especially at the aromatic ring of the dimethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethylformamide, methanol, chloroform.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: : Quinolinyl derivatives.
Reduction: : Dihydroquinolinyl derivatives.
Substitution: : Derivatives with modified aromatic rings.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide is explored for various scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules and potential bioactivity.
Medicine: : Explored for potential pharmacological properties, such as anti-inflammatory and neuroprotective effects.
Industry: : Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s isoquinolinyl group can bind to active sites, altering enzymatic activity or receptor signaling pathways, thus influencing physiological and biochemical processes.
Comparison with Similar Compounds
Comparing 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide with similar compounds highlights its uniqueness:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-phenylacetamide: : Lacks the dimethyl groups on the phenyl ring, which may influence its reactivity and biological activity.
2-(1H-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide: : Does not have the dihydro modification, potentially affecting its stability and interaction with biological targets.
This detailed comparison underscores the unique structural elements of this compound and its implications for its chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-7-8-18(11-15(14)2)20-19(22)13-21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSPPXDHSABWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-3-ethyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5328026.png)
![1-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5328034.png)
![6-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carbonitrile](/img/structure/B5328039.png)
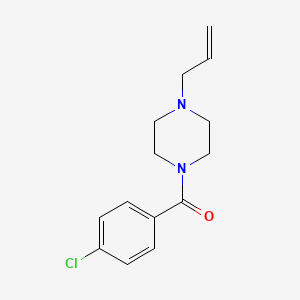
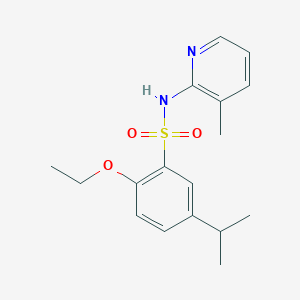
![2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B5328055.png)
![(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![[3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
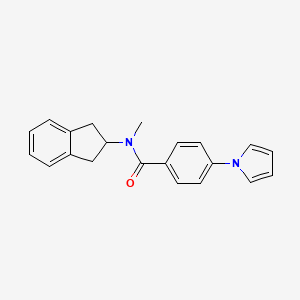
methanol](/img/structure/B5328116.png)
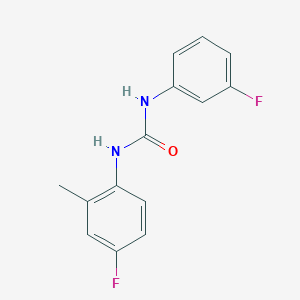
![N-(4-methoxy-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5328130.png)
